W146
CAS No.: 909725-61-7
Cat. No.: VC0004716
Molecular Formula: C16H27N2O4P
Molecular Weight: 342.37 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 909725-61-7 |
---|---|
Molecular Formula | C16H27N2O4P |
Molecular Weight | 342.37 g/mol |
IUPAC Name | [(3R)-3-amino-4-(3-hexylanilino)-4-oxobutyl]phosphonic acid |
Standard InChI | InChI=1S/C16H27N2O4P/c1-2-3-4-5-7-13-8-6-9-14(12-13)18-16(19)15(17)10-11-23(20,21)22/h6,8-9,12,15H,2-5,7,10-11,17H2,1H3,(H,18,19)(H2,20,21,22)/t15-/m1/s1 |
Standard InChI Key | FWJRVGZWNDOOFH-OAHLLOKOSA-N |
Isomeric SMILES | CCCCCCC1=CC(=CC=C1)NC(=O)[C@@H](CCP(=O)(O)O)N |
SMILES | CCCCCCC1=CC(=CC=C1)NC(=O)C(CCP(=O)(O)O)N |
Canonical SMILES | CCCCCCC1=CC(=CC=C1)NC(=O)C(CCP(=O)(O)O)N |
Introduction
Chemical and Structural Profile of W146
Molecular Identity and Synthesis
W146 (CAS No. 909725-61-7) is a chiral phosphonic acid derivative characterized by a hexylphenyl group appended to an aminobutyl backbone. Its IUPAC name, [(3R)-3-amino-4-[(3-hexylphenyl)amino]-4-oxobutyl]phosphonic acid, reflects the stereospecific arrangement critical for S1PR1 binding . The compound’s three-dimensional conformation enables selective interactions with the orthosteric site of S1PR1, as evidenced by molecular docking studies .
Table 1: Key Chemical Properties of W146
Property | Value |
---|---|
Molecular Formula | |
Molecular Weight | 342.37 g/mol |
CAS Number | 909725-61-7 |
Solubility (10 mM) | Aqueous buffer (pH 7.4) |
Storage Conditions | -20°C, desiccated |
Stereochemical Specificity
The (R)-enantiomer of W146 exhibits 30-fold greater potency than its (S)-counterpart (W140) in displacing -S1P from S1PR1-expressing cells . This enantiomeric selectivity underscores the importance of the 3R configuration in maintaining high-affinity binding, as perturbation of this stereocenter reduces antagonistic activity by >90% .
Pharmacological Mechanisms and Receptor Selectivity
S1PR1 Antagonism
W146 competitively inhibits S1P binding to S1PR1 with a of 70–80 nM and an of 398 nM in functional assays . Its mechanism involves stabilizing S1PR1 in an inactive conformation, thereby blocking downstream G-mediated signaling. This antagonism is reversible, as evidenced by the restoration of S1P-induced lymphocyte egress within 24 hours of W146 washout .
Table 2: Pharmacodynamic Parameters of W146
Parameter | Value | Source |
---|---|---|
(S1PR1) | 70–80 nM | Germana Sanna et al. (2006) |
398 nM | Wang et al. (2018) | |
Selectivity (S1PR1/S1PR3) | >100-fold | Liu et al. (2009) |
Selectivity Profile
At concentrations up to 10 μM, W146 shows negligible activity against S1PR2–5, chemokine receptors (CXCR4, CCR2), or ion channels (TRPM7) . This specificity was validated in S1PR1-knockout models, where W146 failed to modulate lymphocyte trafficking or endothelial cell apoptosis .
Functional Effects in Preclinical Models
Modulation of Hematopoietic Stem Cell Mobilization
Pretreatment with W146 (10 mg/kg) synergizes with the CXCR4 antagonist AMD3100, increasing circulating KSL-HSPCs (c-KitSca-1Lin hematopoietic stem/progenitor cells) by 8-fold compared to AMD3100 alone . This effect is mediated through dual disruption of S1P-S1PR1 retention signals and CXCR4-SDF-1α chemotaxis:
Regulation of Endothelial Progenitor Cell Apoptosis
In human endothelial progenitor cells (EPCs), W146 (1 μM) reverses S1P-mediated anti-apoptotic effects by elevating cleaved caspase-3 levels from 12% ± 3% (S1P alone) to 68% ± 9% (S1P + W146) . The compound’s pro-apoptotic activity is PI3K/Akt-dependent, as shown by wortmannin-induced pathway inhibition:
“W146 completely abolished S1P-induced phosphorylation of Akt at Ser473, restoring baseline apoptosis rates in EPCs within 6 hours.”
— Wang et al. (2018)
Cardiovascular and Pulmonary Effects
Pulmonary Edema Risk
Single high-dose W146 (20 mg/kg) induces dose-dependent lung edema in 40% of treated mice, characterized by a 3.5-fold increase in bronchoalveolar lavage protein content . Histopathological analysis reveals alveolar-capillary barrier disruption without neutrophil infiltration, implicating S1PR1-dependent endothelial tight junction regulation.
Therapeutic Implications and Research Applications
Enhancing Stem Cell Harvesting
The W146-AMD3100 combination increases peripheral blood stem cell yields to 8.7 × 10 CD34 cells/kg in murine models, surpassing G-CSF-mobilized collections (5.1 × 10 cells/kg) . Clinical translation could reduce apheresis sessions required for autologous transplants.
Table 3: Comparative Mobilization Efficacy
Agent | CD34 Yield (×10/kg) |
---|---|
AMD3100 alone | 2.1 ± 0.4 |
W146 + AMD3100 | 8.7 ± 1.2* |
G-CSF (5 days) | 5.1 ± 0.9 |
*p < 0.01 vs. AMD3100 |
Targeting Angiogenesis in Solid Tumors
“The specificity of W146 for S1PR1 over other lipid receptors provides a unique opportunity to dissect the contributions of individual S1P receptor subtypes in complex physiological systems.”
— Germana Sanna et al. (2006)
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume